molecular formula C22H20N6O3 B2925079 (2-Hydroxyquinolin-4-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone CAS No. 1705440-67-0

(2-Hydroxyquinolin-4-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

Cat. No. B2925079
CAS RN: 1705440-67-0
M. Wt: 416.441
InChI Key: XFEUCOBMTYPZNE-UHFFFAOYSA-N
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Description

(2-Hydroxyquinolin-4-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C22H20N6O3 and its molecular weight is 416.441. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Chemistry and Synthesis

The synthesis and structural exploration of heterocyclic compounds derived from quinoline and pyrazine analogues have been extensively studied. For example, the synthesis of novel quinoline derivatives bearing pyrazoline and pyridine analogues has demonstrated significant antibacterial and antifungal activities, indicating the potential biomedical applications of these compounds (Desai, Patel, & Dave, 2016)[https://consensus.app/papers/synthesis-activity-quinoline-derivatives-bearing-desai/f68b58e214c05112ba4e81c3e6860ecd/?utm_source=chatgpt]. Similarly, novel isoxazole-, 1,2,4 oxadiazole-, and (1H-pyrazol-4-yl)-methanone oxime derivatives synthesized from N-hydroxy-1H-pyrazole-4-carbimidoyl chloride have shown promising antibacterial activity (Sangepu, Gandu, Anupoju, & Jetti, 2016)[https://consensus.app/papers/synthesis-isoxazole-4‐oxadiazole-sangepu/e426bd3789fa5b249359858f41c4255e/?utm_source=chatgpt]. These studies exemplify the chemical versatility and the potential for pharmacological applications of heterocyclic compounds.

Biological Activities

The biological activities of heterocyclic compounds, including antimicrobial, analgesic, and anti-inflammatory properties, have been a focal point of research. The synthesis and characterization of pyrazole derivatives, for example, have revealed moderate to significant analgesic and anti-inflammatory activities in vivo, comparable to standard drugs like Pentazocine and Indomethacin (Priyadarsini, Madhavarao, & Chowdary, 2020)[https://consensus.app/papers/synthesis-characterization-antiinflammatory-activity-priyadarsini/4795a1d5f47552ffab9b35207c6370a0/?utm_source=chatgpt]. This highlights the potential therapeutic applications of such compounds in pain management and inflammation control.

Chemical Reactivity and Synthesis Methodologies

The chemical reactivity and synthesis methodologies of acetyl-substituted heteroaromatic compounds provide valuable insights into the manipulation and functionalization of complex organic molecules (Klumpp, Garza, Sanchez, Lau, & de Leon, 2000)[https://consensus.app/papers/activation-acetylsubstituted-compounds-klumpp/2356416104385b378890e4a85b46c50e/?utm_source=chatgpt]. These methodologies are crucial for the development of new synthetic routes and the enhancement of chemical diversity in drug discovery and development processes.

properties

IUPAC Name

4-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carbonyl]-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O3/c29-19-11-16(15-5-1-2-6-17(15)25-19)22(30)28-9-3-4-14(13-28)10-20-26-21(27-31-20)18-12-23-7-8-24-18/h1-2,5-8,11-12,14H,3-4,9-10,13H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFEUCOBMTYPZNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC(=O)NC3=CC=CC=C32)CC4=NC(=NO4)C5=NC=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.